REACTION_CXSMILES
|
[N:1]1[NH:2][C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH2:11](O)[CH2:12][C:13]#[CH:14]>>[CH2:14]([N:2]1[C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1)[CH2:13][C:12]#[CH:11]
|
Name
|
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
N=1NC(N2C1C=CC=C2)=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)N1N=C2N(C=CC=C2)C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.75 mmol | |
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |